molecular formula C11H15NO2 B14019087 Diethyl phenylcarbonimidate CAS No. 6263-08-7

Diethyl phenylcarbonimidate

Cat. No.: B14019087
CAS No.: 6263-08-7
M. Wt: 193.24 g/mol
InChI Key: OMDKPTXUTJNQGD-UHFFFAOYSA-N
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Description

Imidates like this are typically reactive due to the electrophilic nature of the imidate carbon, making them useful in nucleophilic substitution reactions or as ligands in transition metal catalysis .

Properties

CAS No.

6263-08-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1,1-diethoxy-N-phenylmethanimine

InChI

InChI=1S/C11H15NO2/c1-3-13-11(14-4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

OMDKPTXUTJNQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

1,1-diethoxy-N-phenyl-methanimine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with diethyl carbonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1-diethoxy-N-phenyl-methanimine undergoes various chemical reactions, including:

Scientific Research Applications

1,1-diethoxy-N-phenyl-methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-diethoxy-N-phenyl-methanimine involves its interaction with specific molecular targets. The imine group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs and Functional Group Variations

Phenylcarbylamine Chloride (C₇H₅Cl₂N)
  • Molecular Formula : C₇H₅Cl₂N
  • CAS : 622-44-6 .
  • Key Differences :
    • Contains dichloride (-Cl₂) substituents instead of ethoxy groups.
    • Acts as a lacrimator and water-reactive compound, releasing corrosive fumes (HCl) upon hydrolysis .
    • Used historically as a chemical warfare agent, contrasting with the synthetic utility of imidate esters like Diethyl phenylcarbonimidate.
N-Phenylcarbodiimide (C₇H₆N₂)
  • Molecular Formula : C₇H₆N₂
  • CAS : 29872-49-9 .
  • Key Differences :
    • Features a carbodiimide (N=C=N) group instead of an imidate (C=N-O-) structure.
    • Commonly employed in peptide coupling reactions (e.g., as a dehydrating agent), whereas imidates are more often used in forming heterocycles or coordinating metals .
Diethyl Succinate (C₈H₁₄O₄)
  • Molecular Formula : C₈H₁₄O₄
  • CAS : 123-25-1 .
  • Key Differences :
    • A diester of succinic acid, lacking the imidate functionality.
    • Exhibits higher solubility in water and a lower boiling point (~80°C) compared to imidate esters, which are generally less polar and more thermally stable .

Physical and Chemical Properties Comparison

Compound Molecular Weight Physical State Boiling/Melting Point Solubility Reactivity/Hazards
This compound ~193 g/mol* Liquid (inferred) Not available Organic solvents Likely moisture-sensitive; moderate toxicity (inferred)
Phenylcarbylamine Chloride 178.02 g/mol Liquid Not provided Reacts with water Highly toxic, corrosive, water-reactive
N-Phenylcarbodiimide 118.14 g/mol Solid/Liquid Not provided Organic solvents Stable under inert conditions; used in coupling reactions
Diethyl Succinate 174.19 g/mol Liquid ~80°C Water, organics Low reactivity; used as flavoring agent

*Estimated based on molecular formula (C₁₁H₁₃NO₂).

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